molecular formula C12H10BrNO B14041458 5-Bromo-4-methyl-2-phenoxypyridine

5-Bromo-4-methyl-2-phenoxypyridine

Cat. No.: B14041458
M. Wt: 264.12 g/mol
InChI Key: CYGSXUNYJSLPBG-UHFFFAOYSA-N
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Description

5-Bromo-4-methyl-2-phenoxypyridine is an organic compound with the molecular formula C12H10BrNO. It is a brominated derivative of phenoxypyridine and is used in various chemical reactions and applications due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-4-methyl-2-phenoxypyridine typically involves the bromination of 4-methyl-2-phenoxypyridine. One common method is the Suzuki-Miyaura coupling reaction, which involves the reaction of 4-methyl-2-phenoxypyridine with a brominating agent in the presence of a palladium catalyst . The reaction conditions usually include a base such as potassium carbonate and a solvent like toluene or ethanol.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases efficiency .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-4-methyl-2-phenoxypyridine undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

5-Bromo-4-methyl-2-phenoxypyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-4-methyl-2-phenoxypyridine involves its ability to participate in various chemical reactions due to the presence of the bromine atom. The bromine atom can be easily replaced by other groups, making it a versatile intermediate in organic synthesis. The compound can interact with molecular targets such as enzymes and receptors, depending on the specific application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Bromo-4-methyl-2-phenoxypyridine is unique due to the presence of both the bromine atom and the phenoxy group, which enhances its reactivity and versatility in various chemical reactions. This makes it a valuable compound in the synthesis of complex organic molecules and pharmaceuticals .

Properties

Molecular Formula

C12H10BrNO

Molecular Weight

264.12 g/mol

IUPAC Name

5-bromo-4-methyl-2-phenoxypyridine

InChI

InChI=1S/C12H10BrNO/c1-9-7-12(14-8-11(9)13)15-10-5-3-2-4-6-10/h2-8H,1H3

InChI Key

CYGSXUNYJSLPBG-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=NC=C1Br)OC2=CC=CC=C2

Origin of Product

United States

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